5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine
CAS No.: 111869-42-2
Cat. No.: VC0056903
Molecular Formula: C35H37N5O6
Molecular Weight: 623.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111869-42-2 |
|---|---|
| Molecular Formula | C35H37N5O6 |
| Molecular Weight | 623.7 |
| IUPAC Name | N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
| Standard InChI | InChI=1S/C35H37N5O6/c1-39(2)22-36-34-37-32-28(33(42)38-34)18-19-40(32)31-20-29(41)30(46-31)21-45-35(23-8-6-5-7-9-23,24-10-14-26(43-3)15-11-24)25-12-16-27(44-4)17-13-25/h5-19,22,29-31,41H,20-21H2,1-4H3,(H,37,38,42)/b36-22+/t29-,30+,31+/m0/s1 |
| SMILES | CN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Introduction
Chemical Properties and Structure
5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine is characterized by several key properties that distinguish it from standard nucleosides. The compound features a pyrrolo[2,3-d]pyrimidine core structure rather than the typical purine structure of guanosine, due to the replacement of the nitrogen at position 7 with a carbon atom.
The 7-deaza modification critically alters the electronic distribution within the nucleobase and eliminates a major groove cation-binding site, which significantly impacts the organization of water molecules and salt ions in the DNA major groove . The dimethoxytrityl (DMT) group at the 5' position serves as a temporary protective group that can be selectively removed under acidic conditions, making it essential for controlled oligonucleotide synthesis.
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Applications in Nucleic Acid Research
DNA Synthesis and Modification
5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine plays a crucial role in oligonucleotide synthesis, particularly in creating modified DNA sequences with altered properties. The 7-deaza modification is frequently employed to probe protein recognition of hydrogen-bonding information in the major groove of DNA . This application is particularly valuable for investigating how DNA-binding proteins interact with specific nucleotide sequences.
Base Pairing Characteristics
While 7-deaza-guanine modifications generally form Watson-Crick base pairs with cytosine, detailed thermodynamic and structural analyses have revealed significant effects on the dynamic structure of DNA at and around the modification site . The altered electronic properties of the heterocycle and the elimination of a major groove cation-binding site affect the organization of water molecules and salt ions in the vicinity, influencing base-pairing stability and recognition .
Telomerase Inhibition
Research has demonstrated that 7-deaza-dGTP (the triphosphate form of the nucleoside) acts as a potent telomerase inhibitor with an IC50 value of approximately 11 μM . This inhibitory effect occurs through incorporation into telomeric DNA by telomerase, resulting in premature shortening of the telomeric ladder and altered pause site patterns compared to natural nucleotides . This property makes the compound a valuable tool for studying telomerase mechanisms and potential anti-cancer applications.
Thermodynamic and Structural Effects on DNA
Impact on DNA Stability and Structure
Incorporation of 7-deaza-guanine modifications into DNA produces measurable effects on duplex stability and structure. Circular dichroism studies have demonstrated that DNA containing 7-deaza modifications exhibits a positive Cotton effect centered at 280 nm and a negative Cotton effect centered at 250 nm, indicating alterations to the standard B-DNA structure .
Hydration Changes
The 7-deaza modification significantly affects DNA hydration patterns. Research using osmotic stress techniques has revealed that incorporation of 7-deaza nucleotides reduces duplex hydration by approximately 6-9 water molecules per modified nucleotide . This reduction in hydration is attributed to:
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The more hydrophobic major groove edge created by replacing N7 with C-H
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Reduced electrostatic interactions with water molecules
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Elimination of a high-affinity cation binding site
These hydration changes contribute to the observed thermodynamic effects, including unfavorable enthalpy terms (ΔΔH) of approximately 3.3-5.1 kcal/mol depending on the sequence context .
Cation Binding Effects
The elimination of the N7 atom in 7-deaza-guanine removes a high-affinity cation binding site in the DNA major groove. This alteration disrupts the normal pattern of cation coordination, contributing to reduced duplex stability and altered structural dynamics . These changes in cation binding also influence the interactions between DNA and proteins that recognize specific sequence elements.
Comparison with Related Modified Nucleosides
5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine belongs to a family of modified nucleosides with specific applications in research. The following table compares key related compounds:
Biological Activity and Research Applications
Gene Expression Studies
The incorporation of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine into synthetic DNA enables researchers to investigate the role of specific nucleobase modifications in biological processes, including gene expression and regulation. By creating DNA with precise modifications at specific positions, scientists can determine how structural alterations impact function at the molecular level.
Diagnostic Applications
The unique properties of 7-deaza-modified nucleosides make them valuable tools in the development of molecular diagnostic methods. Their altered binding characteristics and resistance to certain enzymatic processes can be leveraged to create more stable and specific diagnostic probes for detecting nucleic acids from pathogens or disease markers.
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